molecular formula C29H27N3O4S B2948266 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 1114878-48-6

2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2948266
CAS No.: 1114878-48-6
M. Wt: 513.61
InChI Key: CIOWWGLBNGHUHQ-UHFFFAOYSA-N
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Description

2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic compound with a unique structure that combines elements of oxazole, quinazoline, and sulfanyl groups

Preparation Methods

The synthesis of 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one involves multiple steps, each requiring specific reagents and conditionsIndustrial production methods may involve optimization of these steps to increase yield and purity, often utilizing flow microreactor systems for more efficient and sustainable synthesis .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different products.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and quinazoline moieties may play a role in binding to these targets, while the sulfanyl group can modulate the compound’s reactivity and stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Properties

IUPAC Name

2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-[(2-methoxyphenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O4S/c1-4-35-22-15-13-20(14-16-22)27-30-25(19(2)36-27)18-37-29-31-24-11-7-6-10-23(24)28(33)32(29)17-21-9-5-8-12-26(21)34-3/h5-16H,4,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOWWGLBNGHUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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